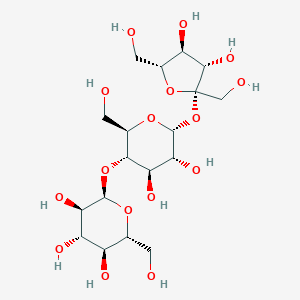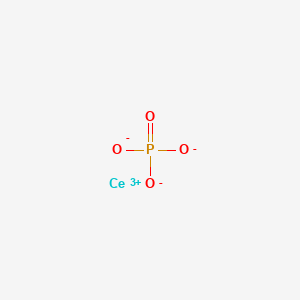
Cerium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium phosphate (CePO4) is a complex compound of cerium and phosphate, which has a wide range of applications in the fields of science, technology, and medicine. It is a versatile material with unique properties, such as high thermal stability, low temperature coefficient, and high electrical conductivity. In addition, it is an environmentally friendly material with low toxicity and high biodegradability. CePO4 has been widely used in the fields of nanotechnology, electrochemistry, and biomedicine.
Scientific Research Applications
Histochemistry and Cell Biology : Cerium-based methods are used to detect oxidases and phosphatases at both the electron and light microscopical levels. These techniques have led to advances in cell biology, such as discovering new organelles and elucidating the function of extracellular ATPases (Noorden & Frederiks, 1993).
Ultrastructural Localization of Phosphatases : Cerium ions act as a capture agent for inorganic phosphate during the enzymatic hydrolysis of phosphate-containing substrates by various phosphatases. This application provides ultrastructural localization with fine electron-dense precipitates, offering more uniform and reproducible results compared to lead-based reactions (Robinson & Karnovsky, 1983).
Chromatography of Inorganic Ions : Fibrous cerium(IV) phosphate, a high ion exchange capacity inorganic ion exchanger, is used in chromatography, particularly on cerium(IV) phosphate sheets. This application demonstrates significant separations of various ions (Alberti, Massucci, & Torraca, 1967).
Corrosion Protection in Coatings : Cerium tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3) particles are used as anti-corrosion pigments in epoxy coatings on steel, providing effective and stable protection. This application utilizes pH-stimulated corrosion healing (Morozov et al., 2019).
Catalytic Antioxidants : Cerium oxide nanoparticles (CeNPs) have been studied for their catalytic properties, influenced by the binding of phosphate anions to cerium. This interaction shifts the catalytic behavior of CeNPs, which is relevant in biological systems (Singh et al., 2011).
Environmental Geochemistry and Toxicology : Cerium phosphate is studied for its applications in catalysts, fuel cells, and as additives, with attention to the environmental fate and toxicological effects of cerium oxide nanoparticles (Dahle & Arai, 2015).
Synthesis and Thermal Behavior : Cerous phosphate gels are synthesized for studying their crystallization under hydrothermal conditions, revealing the peculiarities of crystalline Ce +3 and Ce +4 compounds (Shekunova et al., 2016).
UV Light Absorption in Photoprotection : this compound (CePO4) is investigated as a UV filter in sunscreen formulations due to its morphological characteristics, low toxicity, and ideal particle size. This application aims to substitute ZnO and TiO2 inorganic UV filters (Lima & Serra, 2013).
Nanocrystalline this compound : The synthesis of nanocrystalline this compound via sol−gel process is studied for its potential in high-temperature phase stability, low thermal conductivity, and catalytic properties (Rajesh et al., 2004).
Phosphate Capture from Water : Cerium-doped metal-organic frameworks (MOFs) demonstrate excellent performance in adsorbing phosphate from water, indicating potential for mitigating eutrophication of water bodies (Liu et al., 2020).
Catalytic Applications : Ca-doped this compound is used as a catalyst support for the aerobic oxidation of alcohols, showing high ion-exchange property and oxygen activation ability (Zhang, Wang, & Tao, 2011).
Mechanism of Action
Target of Action
Cerium phosphate primarily targets surface structures and biochemical pathways within various environments . Its interaction with these targets can lead to significant changes in their properties and functions .
Mode of Action
This compound interacts with its targets through a series of complex processes. For instance, it has been found that this compound nanorods, despite their hexagonal phase bulk structure, contain mixed monoclinic and hexagonal domains on the surface layer . This demonstrates the compound’s ability to interact with and alter surface structures at the nanoscale .
Moreover, this compound has been shown to adsorb carbonate preferentially on the monoclinic domains . This suggests that the compound can influence the chemical composition of its targets, although the exact mechanism behind this phenomenon is yet to be determined .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to influence the formation of hydroxyl radicals in the presence of peroxidase . This suggests that this compound can impact biochemical pathways related to oxidative stress and other radical-related processes .
Pharmacokinetics
It’s known that the compound’s properties can be influenced by various factors such as ph, temperature, and pressure
Result of Action
The action of this compound results in significant changes at the molecular and cellular levels. For example, the introduction of dopant ions to this compound rods has been shown to affect the magnetic susceptibility and the bulk crystal phase of the nanoparticles . This demonstrates the compound’s ability to alter the physical and chemical properties of its targets .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment . Additionally, the compound’s properties can be influenced by environmental conditions such as temperature and pressure .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cerium phosphate interacts with various biomolecules, influencing biochemical reactions. For instance, it has been shown to interact with enzymes and proteins, affecting their function . The monoclinic form of this compound has been found to have a higher catalytic activity in the presence of peroxidase, attributed to its greater ability to create hydroxyl radicals .
Cellular Effects
This compound nanoparticles (nanoceria) have demonstrated significant effects on various types of cells. For instance, they have been shown to mitigate reactive oxygen species (ROS) levels in cells, which can influence cell signaling pathways, gene expression, and cellular metabolism . Moreover, the transformation of nanoceria in cells is species-dependent, with different plant species showing different capacities to transform nanoceria into Ce(III) species .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, studies have shown that this compound nanorods can be synthesized with controlled morphology and chemical composition, providing insights into the factors affecting crystal growth
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study on the impact of cerium oxide nanoparticles on adenine-induced chronic kidney disease in rats showed that this compound could improve or prevent renal damage caused by adenine . The specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, cerium oxide nanoparticles have been shown to modulate the metabolic gene expression in glioblastoma multiforme (GBM) derived cell lines
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that depend on various factors. For example, different plant species have been shown to internalize this compound differently, affecting its distribution within the cells
Subcellular Localization
While some studies have suggested that this compound may be localized in specific subcellular compartments
properties
| { "Design of the Synthesis Pathway": "Cerium phosphate can be synthesized by precipitation method using cerium nitrate and sodium phosphate as starting materials.", "Starting Materials": [ "Cerium nitrate", "Sodium phosphate" ], "Reaction": [ "Dissolve cerium nitrate in distilled water", "Dissolve sodium phosphate in distilled water", "Add the sodium phosphate solution slowly to the cerium nitrate solution with constant stirring", "Maintain the pH of the reaction mixture between 7 and 8 by adding sodium hydroxide or hydrochloric acid", "Continue stirring the mixture for 2 hours", "Filter the precipitate and wash it with distilled water", "Dry the precipitate at 80°C for 12 hours" ] } | |
CAS RN |
13454-71-2 |
Molecular Formula |
CeH3O4P |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
cerium;phosphoric acid |
InChI |
InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
PAFFVEYJXFIATB-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Ce+3] |
Canonical SMILES |
OP(=O)(O)O.[Ce] |
Other CAS RN |
13454-71-2 |
synonyms |
cerium phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




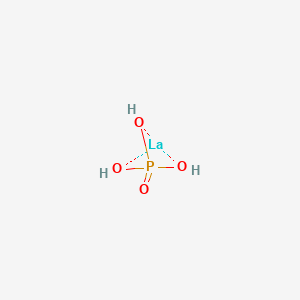


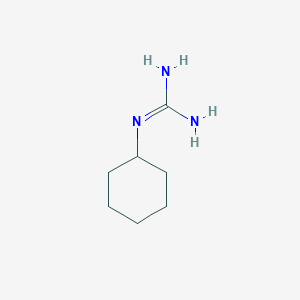
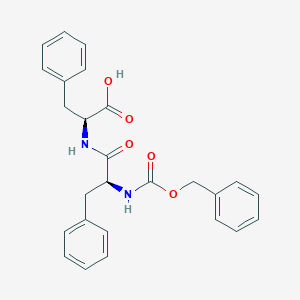
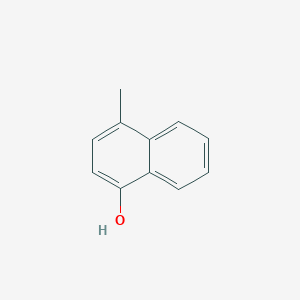


![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

